molecular formula C18H28O2 B1329757 Phenyl laurate CAS No. 4228-00-6

Phenyl laurate

Cat. No. B1329757
CAS RN: 4228-00-6
M. Wt: 276.4 g/mol
InChI Key: ZPORCTAUIXXZAI-UHFFFAOYSA-N
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Description

Catalytic Deoxygenation of Methyl Laurate

The study on the catalytic deoxygenation of methyl laurate to hydrocarbons over nickel phosphide catalysts reveals significant insights into the support effect on the reaction process. The research demonstrates that the conversion of methyl laurate and the selectivity to C11 and C12 hydrocarbons are influenced by the support material used with the nickel phosphide catalysts. The catalyst activity and the deoxygenation pathway are correlated with the surface density of the Ni site, the electron property of the Ni site, the Ni2P crystallite size, and the interaction between the Ni site and the acid site or the oxygen vacancy .

Synthesis of Propyl Laurate Using Lipases

In the synthesis of propyl laurate using Candida rugosa lipases immobilized in microemulsion-based organogels, an unexpected reaction profile was observed. The study indicates that the kinetic reaction constant value is anomalous over short reaction times and is strongly dependent on the concentration of the catalyst in the crude powder. This suggests that the standard reaction test for immobilized enzymes may not be appropriate when using highly active enzymes with high load .

Phenylalanine Derivatives as Gelators

Phenylalanine and its derivatives have been identified as versatile low-molecular-weight gelators. The modification of phenylalanine at the C or N terminus has led to the synthesis of numerous supramolecular gels. These gels, formed by the self-assembly of phenylalanine-derived building blocks, have applications ranging from drug delivery to the extraction of heavy metals. The balance between solubility and epitaxial growth into entangled fibrillar aggregates is crucial for the gelation process .

Emission Properties of BF2 Complex

The study of the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione reveals multiple chromisms and aggregation- or crystallization-induced emission. The compound exhibits different emission properties based on its polymorphic form and demonstrates solvatochromic effects, aggregation-induced emission, and self-assembling properties that lead to microstructures with optical waveguide effects .

Bis-Phenyltin-Substituted Tungstoarsenate

The bis-phenyltin-substituted tungstoarsenate has been synthesized and characterized, showcasing a sandwich-type structure with nominal C2v symmetry. The polyanion is stable in solution and forms a two-dimensional assembly in the solid state through interactions between neighboring polyanions and phenyl rings. This study provides a detailed analysis of the molecular structure and the synthesis process of the compound .

Scientific Research Applications

Catalytic Activity in Ester Hydrolysis

Phenyl laurate has been studied in the context of its hydrolysis, particularly involving the catalytic activity of enzymes. A study by Białecka-Florjańczyk et al. (2010) explored the hydrolysis of phenyl esters, including phenyl laurate, using lyophilized Saccharomyces cerevisiae. The research provided evidence for the growth-associated production of lipase by baker's yeast in the hydrolysis process of phenyl laurate (Białecka-Florjańczyk, Krzyczkowska, & Stolarzewicz, 2010).

Role in Polyhydroxyalkanoate Synthesis

Laurate, a component of phenyl laurate, has been involved in studies concerning polyhydroxyalkanoate (PHA) synthesis. Shen et al. (2015) investigated the use of sodium laurate in the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from activated sludge. This research highlighted the potential of laurate in the context of biopolymer production (Shen et al., 2015).

Enantioselective Production in Pharmaceutical Industry

Phenyl laurate's role in the enantioselective production of chiral compounds in the pharmaceutical industry has been explored. Soyer et al. (2010) conducted a study on the enantioselective production of 1-phenyl 1-propanol, where vinyl laurate was used as the acyl donor. This research is significant in understanding the application of phenyl laurate in creating specific chiral molecules for pharmaceutical purposes (Soyer, Bayraktar, & Mehmetoğlu, 2010).

Influence in Genetic Engineering of Traits

Phenyl laurate's derivative, laurate, has been a subject of interest in genetic engineering. Voelker et al. (1996) investigated the metabolic and genetic parameters influencing the accumulation of laurate in rapeseed. This research provides insights into the genetic manipulation of plant traits for the production of specific fatty acids (Voelker, Hayes, Cranmer, Turner, & Davies, 1996).

Applications in Serum Lipase Determination

The application of phenyl laurate in clinical chemistry, specifically in the determination of serum lipase, has been demonstrated. Saifer and Perle (1961) developed a method using phenyl laurate as a substrate for measuring serum lipase activity. This highlights its utility in diagnostic assays (Saifer & Perle, 1961).

Role in Mitochondrial Function

Research by Korshunov et al. (1998) examined the role of laurate, a component of phenyl laurate, in mitochondrial function. They explored how laurate acts as a natural uncoupler in mitochondria, impacting the generation of reactive oxygen species. This study provides a deeper understanding of fatty acid interactions in cellular bioenergetics (Korshunov, Korkina, Ruuge, Skulachev, & Starkov, 1998).

Safety And Hazards

When handling Phenyl Laurate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Phenyl Laurate were not found in the search results, it is worth noting that the use of lipases in the synthesis of esters like Phenyl Laurate is a promising area of research .

properties

IUPAC Name

phenyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPORCTAUIXXZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063367
Record name Phenyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl laurate

CAS RN

4228-00-6
Record name Phenyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4228-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl laurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.981
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
A Saifer, G Perle - Clinical Chemistry, 1961 - academic.oup.com
… The present investigation confirmed their findings: that phenyl laurate provides a stable easily-prepared substrate of uniform composition; that the substrate is specifically split by serum …
Number of citations: 13 academic.oup.com
HE Bell, JE Driver - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
BY the action of aluminium chloride on phenyl laurate and phenyl stearate, the corresponding 0-and@-hydroxyphenyl alkyl ketones ace formed by isomeric change. In each case the o-…
Number of citations: 7 pubs.rsc.org
DJ Evans, A Williams, RJ Pryce - Journal of Molecular Catalysis A …, 1995 - Elsevier
… The rate constant for the microgel-catalysed reaction of hydroxide ion with the substituted phenyl laurate esters obeys the Brønsted correlation: [Formula: see text] The value of the …
Number of citations: 2 www.sciencedirect.com
S AKIYAMA, T OCHIAI, SI NAKATSUJI… - Chemical and …, 1987 - jstage.jst.go.jp
… 4-(2-Benzofuranylvinyl)phenyl Laurate (2d): 2d was prepared according to the above procedure (cf., 1d) in 96% yield from 2a (mp 201-213 C), which was obtained by a demethylation of …
Number of citations: 11 www.jstage.jst.go.jp
HJ Raderecht, H Moskau - Clinica Chimica Acta, 1959 - cabdirect.org
… Estimation with phenyl laurate as substrate. … Estimation with phenyl laurate as substrate. … Abstract : Plasma or serum, 0.2 ml., is incubated with phenyl laurate at pH 7.4 in presence of …
Number of citations: 0 www.cabdirect.org
E Białecka-Florjańczyk, J Krzyczkowska… - Biocatalysis and …, 2010 - Taylor & Francis
… For phenyl laurate our experiments provided evidence for the growth-associated production … To confirm that lipases are the only catalyst active in the hydrolysis of phenyl laurate we …
Number of citations: 11 www.tandfonline.com
AU Fabiszewska, IA Stolarzewicz… - Applied biochemistry …, 2014 - Springer
… p Nitro phenyl laurate was synthesized in our laboratory [13]. Microorganism. The yeast Y. … [14] based on the hydrolysis of p nitro phenyl laurate. To determine the total activity of extra …
Number of citations: 23 link.springer.com
AG Cunha, MD Besteti, EA Manoel, AAT da Silva… - Journal of Molecular …, 2014 - Elsevier
… The immobilized lipase preparations were evaluated in the hydrolysis of p-nitro-phenyl laurate and the esterification of oleic acid with ethanol. On the kinetic resolution of (±)-1,2-O-…
Number of citations: 82 www.sciencedirect.com
SS Kanwar, M Srivastava, SS Chimni… - Acta Microbiologica et …, 2004 - akjournals.com
… The lipase was specifically more hydrolytic to the medium C-length ester (p-nitro phenyl caprylate than p-nitro phenyl laurate). The immobilization/entrapment enhanced the stability of …
Number of citations: 38 akjournals.com
JM DeLage, G Lehner-Netsch, J Simard - Immunology, 1973 - ncbi.nlm.nih.gov
… enzyme capable of liberating phenol from a phenyl laurate substrate. However, when applying … showed a surprisingly low activityon the phenyl laurate substrate. Other lipid substrates …
Number of citations: 12 www.ncbi.nlm.nih.gov

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